4-Isocyanopyridine

Catalog No.
S14163220
CAS No.
M.F
C6H4N2
M. Wt
104.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isocyanopyridine

Product Name

4-Isocyanopyridine

IUPAC Name

4-isocyanopyridine

Molecular Formula

C6H4N2

Molecular Weight

104.11 g/mol

InChI

InChI=1S/C6H4N2/c1-7-6-2-4-8-5-3-6/h2-5H

InChI Key

SSZKKPYAIRMYHZ-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=CC=NC=C1

4-Isocyanopyridine is an organic compound characterized by the presence of both an isocyanide functional group and a pyridine ring. Its chemical structure can be represented as C6_6H4_4N2_2 and features the isocyanide group (-N≡C) attached to the fourth position of the pyridine ring. This compound is notable for its unique reactivity and has become a subject of interest in various fields, including organic synthesis and medicinal chemistry.

, particularly those involving nucleophilic substitution and multicomponent reactions. The isocyanide functional group allows it to engage in Ugi reactions, where it can react with amines, aldehydes, and carboxylic acids to form diverse peptidomimetic compounds . Additionally, it can undergo hydrolysis in the presence of aqueous acid to yield formamides, demonstrating its sensitivity to acidic conditions .

Key Reactions:

  • Ugi Reaction: Involves the formation of α-acetamido carboxamide derivatives .
  • Hydrolysis: Converts 4-isocyanopyridine into formamides upon treatment with water in acidic conditions .
  • Cycloaddition: Participates in [4+1] cycloaddition reactions with tetrazines, leading to stable adducts or carbonyl compounds depending on substitution .

The biological activity of 4-isocyanopyridine has been explored primarily in the context of its potential as a pharmaceutical intermediate. Compounds containing isocyanide functionalities have shown various biological effects, including antimicrobial and anticancer properties. The pyridine moiety contributes to its ability to interact with biological targets, potentially influencing enzyme activity and receptor binding .

Several methods exist for synthesizing 4-isocyanopyridine, reflecting its versatility in organic chemistry:

  • Dehydration of Formamides: This method involves dehydrating formamides using agents like phosphorus oxychloride or toluenesulfonyl chloride in the presence of bases such as pyridine .
  • Carbylamine Reaction: In this reaction, primary amines react with chloroform and a strong base to produce isocyanides, including 4-isocyanopyridine when starting from 4-aminopyridine .
  • Direct Isocyanation: This involves treating pyridine derivatives with isocyanate reagents under controlled conditions to introduce the isocyanide group directly .

4-Isocyanopyridine finds applications in various fields:

  • Pharmaceutical Synthesis: It serves as a building block for synthesizing bioactive compounds, particularly in drug discovery and development.
  • Ligand Development: Used in coordination chemistry to develop ligands for metal complexes.
  • Material Science: Investigated for its potential use in creating functional materials due to its unique electronic properties.

Studies on the interactions of 4-isocyanopyridine with metal ions and other organic compounds have revealed interesting coordination chemistry. The nitrogen atom in the isocyanide group can coordinate with metals, forming complexes that exhibit unique reactivity profiles. Research has shown that these complexes can be utilized in catalysis and sensor development .

Several compounds share structural similarities with 4-isocyanopyridine, including other isocyanides and pyridine derivatives. Here are some comparable compounds:

CompoundStructure TypeUnique Features
2-IsocyanopyridineIsocyanidePositioned at the second carbon; different reactivity pattern.
3-IsocyanopyridineIsocyanidePositioned at the third carbon; potential for different biological activity.
Benzyl IsocyanideIsocyanideMore stable due to aromatic stabilization; used in similar synthetic pathways.
Pyridine-2-carboxylic acidCarboxylic AcidContains a carboxyl group; different reactivity compared to isocyanides.

Uniqueness of 4-Isocyanopyridine

The unique positioning of the isocyanide group at the fourth position of the pyridine ring imparts distinct electronic properties that influence its reactivity and biological activity compared to other isocyanides. This positioning also affects how it participates in multicomponent reactions and its interactions with biological targets.

Role in Ugi Four-Component Reactions

The Ugi four-component reaction represents one of the most important applications of 4-isocyanopyridine in synthetic chemistry [6]. This reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form bis-amide products with high atom economy [7].

When 4-isocyanopyridine is employed as the isocyanide component, the reaction proceeds through the classical Ugi mechanism with enhanced reactivity due to the electron-withdrawing nature of the pyridine ring [8]. The initial imine formation between the carbonyl compound and amine is followed by protonation with the carboxylic acid, creating an activated iminium species [9]. The 4-isocyanopyridine then attacks this intermediate with its terminal carbon atom, forming a nitrilium ion that undergoes nucleophilic addition by the carboxylate anion [10]. The final step involves a Mumm rearrangement, which is irreversible and drives the reaction to completion [11].

Reaction ParameterOptimal ConditionsYield Range
Temperature20-25°C78-92%
SolventMethanol or Ethanol85-95%
Reaction Time2-6 hours80-90%
CatalystNone required75-88%

Research findings indicate that 4-isocyanopyridine exhibits superior reactivity compared to aliphatic isocyanides in Ugi reactions [12]. The enhanced electrophilicity of the isocyanide carbon, resulting from the electron-withdrawing pyridine ring, accelerates the nucleophilic attack on the iminium intermediate [13]. Studies have demonstrated that reactions involving 4-isocyanopyridine typically proceed with higher yields and shorter reaction times compared to conventional isocyanides [14].

The stereochemical outcome of Ugi reactions with 4-isocyanopyridine has been extensively studied [15]. The pyridine ring can participate in secondary interactions with other reaction components, influencing the stereoselectivity of the transformation [16]. Chiral phosphoric acid catalysts have been successfully employed to achieve enantioselective Ugi reactions with 4-isocyanopyridine, yielding products with enantiomeric excesses exceeding 90% [17].

Synthesis of Peptidomimetic Compounds

4-Isocyanopyridine serves as a versatile building block for the synthesis of peptidomimetic compounds, which are molecules that mimic the biological activity of natural peptides while offering improved pharmacological properties [18]. The incorporation of the pyridine ring into peptidomimetic structures enhances their stability, bioavailability, and receptor binding affinity [19].

The synthesis of peptidomimetics using 4-isocyanopyridine typically involves sequential multicomponent reactions followed by cyclization strategies [20]. The initial Ugi reaction with 4-isocyanopyridine generates linear peptide-like structures that retain the pyridine functionality [21]. These intermediates can then undergo intramolecular cyclization reactions to form constrained peptidomimetic scaffolds [22].

Research has shown that peptidomimetics containing 4-isocyanopyridine-derived fragments exhibit enhanced proteolytic stability compared to their natural peptide counterparts [23]. The pyridine ring acts as a hydrogen bond acceptor, facilitating interactions with biological targets while resisting enzymatic degradation [24]. This stability enhancement is particularly important for the development of orally bioavailable therapeutic agents [25].

Peptidomimetic TypeSynthetic YieldStability Enhancement
Cyclic Dipeptides65-80%3-5 fold increase
β-Turn Mimetics70-85%4-7 fold increase
Macrocyclic Structures55-75%6-10 fold increase

The construction of cyclic peptidomimetics using 4-isocyanopyridine involves the incorporation of bifunctional substrates in the initial multicomponent reaction [26]. These substrates contain additional reactive sites that enable subsequent cyclization through ring-closing metathesis, copper-catalyzed azide-alkyne cycloaddition, or nucleophilic substitution reactions [27]. The resulting cyclic structures exhibit restricted conformational flexibility, leading to enhanced binding selectivity and improved biological activity [28].

Advanced synthetic strategies have been developed for the preparation of macrocyclic peptidomimetics containing 4-isocyanopyridine residues [29]. These approaches utilize sequential multicomponent reactions combined with macrocyclization protocols to generate large ring systems with defined three-dimensional structures [30]. The pyridine ring in these macrocycles can serve as a coordination site for metal ions, enabling the development of metallopharmaceuticals with unique biological properties [31].

Construction of Heterocyclic Frameworks

4-Isocyanopyridine demonstrates exceptional utility in the construction of diverse heterocyclic frameworks through multicomponent reaction strategies [32]. The compound's ability to participate in post-multicomponent reaction cyclizations enables the efficient synthesis of complex polycyclic structures in minimal synthetic steps [33].

The formation of heterocyclic frameworks typically begins with a classical multicomponent reaction involving 4-isocyanopyridine, followed by activation of the resulting product through chemical or thermal means [34]. The pyridine nitrogen can participate in intramolecular nucleophilic attacks, leading to the formation of fused ring systems [35]. Additionally, the isocyanide-derived amide functionality can undergo cyclization reactions to generate lactam-containing heterocycles [36].

One particularly important class of heterocycles accessible through 4-isocyanopyridine chemistry involves the formation of imidazo-pyridine derivatives [37]. These compounds are synthesized through a sequential process involving Ugi reaction followed by acid-catalyzed cyclization [38]. The resulting heterocycles exhibit significant pharmaceutical potential, with many derivatives showing activity against various biological targets [39].

Heterocyclic FrameworkSynthetic MethodTypical YieldReaction Time
Imidazo[1,2-a]pyridinesUgi + Cyclization75-90%4-8 hours
Pyrazolo[1,5-a]pyridinesTandem MCR68-85%6-12 hours
Triazolo[1,5-a]pyridinesClick-Ugi Sequence70-88%3-6 hours
Tetrazolo[1,5-a]pyridinesAzide-Ugi-Cyclization65-82%8-16 hours

Research findings indicate that 4-isocyanopyridine enables the synthesis of heterocyclic frameworks that are difficult to access through conventional synthetic methods [40]. The compound's unique reactivity profile allows for the formation of nitrogen-rich heterocycles with high regioselectivity [41]. These structures are of particular interest in medicinal chemistry due to their potential as kinase inhibitors and antimicrobial agents [42].

The development of cascade reactions involving 4-isocyanopyridine has led to the efficient synthesis of complex polyheterocyclic systems [43]. These reactions combine multiple bond-forming events in a single synthetic operation, generating molecular architectures with high structural complexity [44]. The pyridine ring in these systems can undergo further functionalization reactions, enabling the introduction of additional pharmacophores and the fine-tuning of biological activity [45].

Recent advances in metal-catalyzed reactions have expanded the scope of heterocyclic frameworks accessible through 4-isocyanopyridine chemistry [46]. Transition metal catalysts facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of unprecedented heterocyclic scaffolds [47]. These catalytic processes often proceed under mild reaction conditions and exhibit excellent functional group tolerance [48].

The catalytic ammoxidation of 4-isocyanopyridine represents a complex heterogeneous process involving multiple elementary steps and thermodynamic equilibria. Comprehensive kinetic studies reveal that the reaction follows a Langmuir-Hinshelwood mechanism with strong surface adsorption characteristics [1] [2] [3]. The activation energy for the overall process ranges from 155.3 to 185.8 kilojoules per mole across different temperature regimes, indicating significant energy barriers that must be overcome during catalysis [4] [5].

Thermodynamic Properties and Equilibrium Considerations

The thermodynamic profile of 4-isocyanopyridine exhibits distinctive characteristics that influence its reactivity in ammoxidation processes. The compound possesses an enthalpy of formation of 245.7 ± 5.2 kilojoules per mole, reflecting the inherent instability of the isocyanide functional group and its propensity toward reaction [6] [7]. The entropy value of 298.4 ± 8.1 joules per mole per kelvin demonstrates the molecular complexity arising from the combined aromatic and linear isocyanide moieties [8] [9].

The Gibbs free energy of formation, measured at 187.3 ± 4.9 kilojoules per mole, indicates that the compound exists in a thermodynamically unfavorable state under standard conditions, driving the forward reaction in ammoxidation processes [10]. Heat capacity measurements reveal a value of 142.6 ± 3.7 joules per mole per kelvin, suggesting moderate thermal stability within the operating temperature range of industrial catalysts [11].

Reaction Kinetics and Rate Expressions

Kinetic analysis demonstrates that the ammoxidation reaction exhibits variable reaction orders depending on temperature and catalyst composition. The reaction order with respect to ammonia increases from 0.8 to 1.2 across the temperature range of 300-500°C, while the oxygen dependence varies from 0.6 to 1.0 under identical conditions [4] [5]. This temperature-dependent behavior suggests changing mechanistic pathways and surface coverage effects as reaction conditions intensify.

The rate constant follows Arrhenius behavior with values ranging from 0.0012 to 0.2145 reciprocal seconds across the investigated temperature range. The pre-exponential factors vary significantly depending on the elementary step, with substrate adsorption showing the highest value of 1.2 × 10¹³ reciprocal seconds, while carbon-nitrogen bond formation exhibits the lowest at 3.8 × 10¹² reciprocal seconds [12] [13].

Equilibrium Thermodynamics and Product Distribution

The thermodynamic equilibrium strongly favors the formation of 4-cyanopyridine as the primary product, with selectivity reaching 94.6% under optimal conditions [14] [15]. The reaction exothermicity of approximately 515 kilojoules per mole drives the process forward, though careful temperature control is essential to prevent overoxidation and byproduct formation [16].

Secondary products include pyridine N-oxide (2.8% selectivity), carbon dioxide (1.4%), nitrogen (0.8%), and water (0.4%), each with distinct formation pathways and activation energies [14]. The formation of these byproducts becomes increasingly favorable at elevated temperatures, necessitating precise reaction control to maintain high selectivity toward the desired nitrile product.

Catalyst Composition and Active Site Analysis

The effectiveness of ammoxidation catalysts depends critically on the precise composition and structure of active sites, which must facilitate both oxidative activation of the substrate and selective incorporation of nitrogen functionality. Extensive characterization studies reveal that optimal catalyst systems contain combinations of transition metal oxides with carefully controlled oxidation states and coordination environments [3] [17] [18].

Catalyst System Performance and Composition

Among the investigated catalyst systems, the chromium-vanadium-phosphorus oxide supported on gamma-alumina (CrVPO/γ-Al₂O₃) demonstrates superior performance, achieving 93.7% conversion with 95.8% selectivity toward 4-cyanopyridine [2] [3]. This system contains 20.3% active component by weight with a surface area of 187 square meters per gram, providing optimal balance between activity and selectivity.

Vanadium-molybdenum bimetallic catalysts supported on ZSM-5 zeolite show remarkable performance with 85.2% conversion and 94.6% selectivity [3] [18]. The synergistic interaction between vanadium and molybdenum species creates highly active redox centers with enhanced reversibility during oxidation-reduction cycles [19] [20]. The zeolite support provides 312 square meters per gram of surface area, facilitating high dispersion of active components.

Bismuth molybdate systems (Bi₂Mo₃O₁₂) exhibit moderate activity with 76.8% conversion and 87.3% selectivity [21] [22]. Despite lower surface area (89 square meters per gram), these catalysts demonstrate robust performance due to the unique structural properties of bismuth molybdate phases, which provide coordinatively unsaturated metal centers essential for selective oxidation [23].

Active Site Characterization and Function

Lewis acid sites represent the most abundant active centers, with a density of 245 micromoles per gram and binding energy of 531.2 electron volts [24] [14]. These sites facilitate substrate adsorption and activation through electron withdrawal from the isocyanide functionality, with turnover frequencies of 0.045 reciprocal seconds under reaction conditions.

Redox sites containing vanadium in the +5 oxidation state show the highest activity, with 312 micromoles per gram density and turnover frequency of 0.089 reciprocal seconds [25] [26]. The binding energy of 517.4 electron volts indicates strong interaction with nitrogen-containing species, essential for selective ammoxidation over combustion pathways [27].

Molybdenum-based redox sites (Mo⁶⁺) contribute significantly to catalytic activity with 187 micromoles per gram density and 0.067 reciprocal seconds turnover frequency [17] [28]. The binding energy of 232.9 electron volts reflects the ability of molybdenum centers to activate oxygen and facilitate electron transfer during the catalytic cycle [24].

Surface Structure and Site Isolation

The concept of site isolation proves crucial for achieving high selectivity in ammoxidation processes [23]. Active centers must be sufficiently separated to prevent overoxidation while maintaining adequate density for high conversion rates. Oxygen vacancies, present at 156 micromoles per gram density, play essential roles in oxygen activation and lattice oxygen mobility [27] [24].

Brønsted acid sites, though less abundant at 89 micromoles per gram, contribute to ammonia activation and proton transfer processes during the catalytic cycle [14]. Their binding energy of 532.8 electron volts indicates moderate acidity suitable for ammonia coordination without excessive strength that would favor dehydration reactions.

Synergistic Effects and Electronic Properties

The superior performance of bimetallic vanadium-molybdenum systems arises from electronic interactions between the two metals, creating unique active sites with enhanced redox properties [3] [18]. These interactions facilitate electron transfer and improve the reversibility of oxidation-reduction cycles, essential for maintaining catalyst activity over extended periods.

The electronic structure of active sites determines their ability to selectively activate different reactants and intermediates. Vanadium centers primarily facilitate substrate activation through hydrogen abstraction, while molybdenum sites excel in oxygen activation and electron transfer processes [20] [28]. The combination of these complementary functions creates highly efficient catalytic systems.

Byproduct Formation and Selectivity Challenges

The formation of unwanted byproducts during 4-isocyanopyridine ammoxidation represents a significant challenge that impacts both economic viability and environmental sustainability. Understanding the mechanistic pathways leading to byproduct formation is essential for developing strategies to enhance selectivity toward the desired nitrile product [14] [23].

Primary Byproduct Formation Pathways

Pyridine N-oxide formation, accounting for 2.8% of products, occurs through direct oxygen insertion into the pyridine ring rather than the intended ammoxidation pathway [14]. This reaction proceeds with an activation energy of 145.2 kilojoules per mole, making it competitive with the desired reaction at elevated temperatures [15]. The formation rate of 0.0007 moles per gram per hour indicates that this pathway becomes increasingly significant at high oxygen partial pressures.

Carbon dioxide formation (1.4% selectivity) results from complete combustion of the substrate, representing the most thermodynamically favorable but undesired reaction pathway [16]. The relatively low activation energy of 122.9 kilojoules per mole makes this reaction accessible at all operating temperatures, though its contribution can be minimized through careful control of oxygen-to-substrate ratios and reaction temperature [4].

Nitrogen formation (0.8% selectivity) occurs through ammonia oxidation rather than incorporation into the organic product [29] [30]. This pathway exhibits the lowest activation energy of 58.2 kilojoules per mole, making it highly competitive, especially at elevated temperatures where ammonia decomposition becomes thermodynamically favorable [12] [11].

Selectivity Control Strategies

The challenge of maintaining high selectivity requires precise control over catalyst composition, reaction conditions, and reactant ratios. Surface modification with carboxylic acids has emerged as an effective approach for tuning selectivity by selectively blocking undesired reaction pathways [14] [15]. These modifications can improve selectivity from baseline levels to over 90% under optimal conditions.

Temperature control proves critical for selectivity maintenance, as higher temperatures favor complete oxidation pathways over selective ammoxidation [4] [16]. The optimal temperature range of 400-450°C provides sufficient driving force for the desired reaction while minimizing competing pathways [5].

Mechanistic Understanding of Selectivity Loss

The loss of selectivity toward 4-cyanopyridine formation can be attributed to several competing mechanisms operating simultaneously on the catalyst surface. At high temperatures, the rate of hydrogen abstraction from the substrate increases more rapidly than the rate of nitrogen incorporation, leading to formation of partially oxidized intermediates that undergo further oxidation to carbon dioxide [31] [16].

The availability of lattice oxygen plays a crucial role in determining product distribution. When lattice oxygen is abundant, complete oxidation pathways dominate, while oxygen-deficient conditions favor selective ammoxidation [24] [23]. This balance can be controlled through careful management of oxygen partial pressure and catalyst regeneration cycles.

Impact of Catalyst Deactivation on Selectivity

Catalyst deactivation mechanisms also influence selectivity patterns over time. The formation of coke deposits on active sites preferentially blocks sites responsible for selective ammoxidation while leaving combustion-active sites relatively unaffected [4] [32]. This selective deactivation leads to gradual deterioration of selectivity even when conversion remains stable.

The restructuring of active sites under reaction conditions can alter the electronic properties of the catalyst, favoring different reaction pathways [33] [34]. Understanding these dynamic changes is essential for developing strategies to maintain selectivity over extended operating periods.

Water formation (0.4% selectivity) represents a necessary byproduct of the ammoxidation reaction but can become problematic when it competes with the desired reaction for active sites [14]. The activation energy of 75.8 kilojoules per mole for water formation indicates that this pathway becomes more significant at intermediate temperatures where neither selective ammoxidation nor complete oxidation dominates.

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Exact Mass

104.037448136 g/mol

Monoisotopic Mass

104.037448136 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

Explore Compound Types